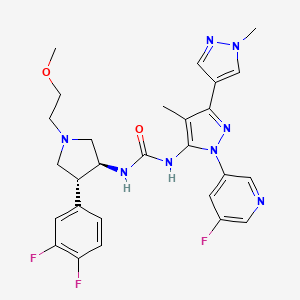

Pyrrolidinyl urea derivative 5

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H29F3N8O2 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea |

InChI |

InChI=1S/C27H29F3N8O2/c1-16-25(18-10-32-36(2)13-18)35-38(20-9-19(28)11-31-12-20)26(16)34-27(39)33-24-15-37(6-7-40-3)14-21(24)17-4-5-22(29)23(30)8-17/h4-5,8-13,21,24H,6-7,14-15H2,1-3H3,(H2,33,34,39)/t21-,24+/m0/s1 |

InChI Key |

UNGZVJKZTCHIBB-XUZZJYLKSA-N |

Isomeric SMILES |

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC(=CN=C3)F)NC(=O)N[C@@H]4CN(C[C@H]4C5=CC(=C(C=C5)F)F)CCOC |

Canonical SMILES |

CC1=C(N(N=C1C2=CN(N=C2)C)C3=CC(=CN=C3)F)NC(=O)NC4CN(CC4C5=CC(=C(C=C5)F)F)CCOC |

Origin of Product |

United States |

Contextual Background of Pyrrolidinyl Urea Derivatives in Chemical Biology and Medicinal Chemistry Research

Significance of Pyrrolidinyl Scaffolds in Bioactive Compound Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a cornerstone in the design of bioactive molecules. nih.govresearchgate.net Its prevalence in medicinal chemistry is due to several key features. The sp³-hybridized carbons of the saturated pyrrolidine ring provide a three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to increased structural diversity and complexity. nih.govresearchgate.net

Furthermore, the pyrrolidine scaffold often enhances a molecule's aqueous solubility and other physicochemical properties. pharmablock.com The nitrogen atom can act as a hydrogen bond donor, or when substituted, a hydrogen bond acceptor, facilitating crucial interactions with biological targets like proteins and enzymes. pharmablock.com The stereogenicity of the carbon atoms in the pyrrolidine ring is another critical aspect, as different stereoisomers can exhibit varied biological profiles due to distinct binding modes with enantioselective proteins. nih.govresearchgate.net The pyrrolidine nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance in the development of clinically successful therapeutic agents. nih.gov

Overview of Urea (B33335) Derivatives in Therapeutic Research and Development

The urea functional group is a vital component in a multitude of bioactive compounds and clinically approved drugs. researchgate.netnih.gov Its significance in drug design stems from its unique hydrogen bonding capabilities; the urea moiety can act as both a hydrogen bond donor and acceptor, enabling stable interactions with biological targets. researchgate.netresearchgate.net This ability to form multiple hydrogen bonds can enhance a drug's potency, selectivity, and pharmacokinetic properties. researchgate.net

Urea derivatives have demonstrated a broad spectrum of therapeutic applications, including use as anticancer, anti-inflammatory, and antimicrobial agents. nih.govontosight.aihilarispublisher.com For instance, the well-known cancer drug Sorafenib is a diaryl urea derivative that inhibits multiple protein kinases involved in tumor growth. asianpubs.org The incorporation of a urea group can also influence a compound's solubility and permeability, which are critical factors for drug absorption and bioavailability. nih.gov The versatility of the urea functional group has led to its extensive use in the development of new therapeutic agents targeting a wide range of diseases. nih.govacs.org

Evolution of Pyrrolidinyl Urea Frameworks in Chemical Biology

The combination of the pyrrolidine scaffold and the urea functional group has given rise to the class of pyrrolidinyl urea derivatives, which have garnered significant interest in chemical biology and medicinal chemistry. researchgate.netscispace.com These frameworks merge the advantageous structural and physicochemical properties of both components. The pyrrolidine ring provides a versatile, three-dimensional scaffold, while the urea moiety offers crucial hydrogen bonding interactions with biological targets. pharmablock.comresearchgate.net

Research into pyrrolidinyl urea derivatives has explored their potential as inhibitors of various enzymes and receptors. For example, certain derivatives have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a target implicated in pain and cancer. smolecule.com Others have been designed as potent and selective agonists for the G-protein coupled bile acid receptor-1 (GPBAR1), a target for metabolic and inflammatory diseases. researchgate.net The synthesis of these compounds often involves multi-step processes, allowing for the systematic modification of different parts of the molecule to optimize biological activity. smolecule.comnih.gov The ongoing exploration of pyrrolidinyl urea frameworks continues to yield novel compounds with diverse therapeutic potential. ontosight.ainih.govnih.gov

Rationale for Investigating Pyrrolidinyl Urea Derivative 5 within its Compound Class

While specific research findings on a compound explicitly named "this compound" are not extensively detailed in the provided search results, the rationale for its investigation can be inferred from studies on related compounds. The numbering in a series of chemical derivatives often corresponds to a systematic exploration of structure-activity relationships (SAR). In a study on the asymmetric synthesis of bicyclic ureas, a "2-allylpyrrolidine-1-carboxamide derivative 5" was utilized as a key intermediate. nih.gov This suggests that "this compound" likely represents a specific structural variation within a larger library of compounds designed to probe the effects of different substituents on biological activity.

The investigation of a particular derivative like compound 5 is driven by the need to understand how modifications to the pyrrolidinyl or urea components influence target binding, potency, selectivity, and pharmacokinetic properties. For example, in the synthesis of bicyclic ureas, the nature of the substituent on the urea nitrogen was found to significantly impact the yield and stereoselectivity of the reaction. nih.gov Therefore, the study of "this compound" would be a logical step in a research program aimed at developing optimized therapeutic agents based on the pyrrolidinyl urea scaffold.

Synthetic Strategies and Chemical Derivatization of Pyrrolidinyl Urea Derivative 5

Established Methodologies for Pyrrolidinyl Urea (B33335) Scaffold Construction

The formation of the pyrrolidinyl urea backbone is achieved through several established synthetic routes, ranging from multi-step pathways to advanced catalytic reactions.

Multi-Step Synthesis Pathways

Traditional synthesis of pyrrolidinyl urea derivatives often involves sequential, multi-step reactions. A common strategy begins with the formation of the urea linkage by reacting an appropriate amine with an isocyanate. nih.govsmolecule.com The pyrrolidine (B122466) ring itself can be constructed from various precursors. For instance, optically pure pyrrolidine derivatives are frequently synthesized from starting materials like (S)-prolinol. mdpi.combeilstein-journals.org A multi-step sequence might involve protecting (S)-prolinol, converting it to a key amine intermediate, and then reacting this intermediate to form the urea moiety. beilstein-journals.org

Another approach involves the cyclization of acyclic precursors. For example, a Tf₂O-promoted intramolecular Schmidt reaction of specific ω-azido carboxylic acids can yield 2-substituted pyrrolidines. organic-chemistry.org Similarly, N-chloro-N-alkylalk-4-enylamines can be cyclized using Bu₃SnH–azoisobutyronitrile to stereoselectively form trans-2,5-disubstituted pyrrolidines. rsc.org These foundational rings can then be further elaborated to introduce the urea functionality. The synthesis of unsymmetrical ureas, which are common in drug candidates, can be achieved through various methods, including the use of phosgene (B1210022) equivalents like N,N′-Carbonyldiimidazole (CDI) or by coupling amides and amines with reagents such as PhI(OAc)₂. nih.govmdpi.com

Palladium-Catalyzed Carboamination Approaches for Pyrrolidinyl Urea Derivatives

Palladium-catalyzed reactions offer a powerful and efficient method for constructing substituted pyrrolidines. edelris.com Specifically, the intramolecular carboamination of γ-(N-arylamino)alkenes with aryl or vinyl bromides is a key strategy. nih.gov This reaction creates a C-N and a C-C bond in a single, often highly diastereoselective, step, leading to trans-2,3- and cis-2,5-disubstituted pyrrolidines. edelris.comnih.gov The mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond of a Pd(Ar)(NRR′) complex, followed by reductive elimination. nih.gov

This method has been successfully applied to the synthesis of complex bicyclic ureas through the desymmetrization of meso-2,5-diallylpyrrolidinyl ureas, generating products with three stereocenters in good yield and high enantioselectivity. nih.gov The versatility of this approach allows for the modular assembly of diverse pyrrolidine libraries from simple precursors. nih.gov

Functionalization and Diversification Strategies for Pyrrolidinyl Urea Derivative 5

Once the core pyrrolidinyl urea scaffold is formed, further derivatization allows for the fine-tuning of its properties. This functionalization is key to exploring the structure-activity relationship (SAR) in drug discovery programs. acs.org

Introduction of Varied Substituents and Linkages

The diversification of this compound can be achieved by introducing a wide range of substituents onto both the pyrrolidine ring and the urea nitrogen atoms. Palladium-catalyzed reactions are again valuable, enabling the coupling of various aryl and alkenyl bromides to create derivatives with different electronic and steric properties. nih.govnih.gov For instance, a hybrid palladium-catalyzed intramolecular gem-difluoroalkylamination of conjugated dienes provides a route to a diverse array of functionalized pyrrolidines under mild conditions. acs.org

The urea moiety itself is a prime site for modification. Unsymmetrical ureas can be synthesized by reacting a primary amine with an isocyanate, allowing one side of the urea to be varied systematically. mdpi.com Late-stage functionalization techniques are particularly valuable, enabling modifications to complex molecules without redesigning the entire synthesis. mdpi.com

Stereochemical Control in Synthesis of Pyrrolidinyl Urea Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making stereocontrol a critical aspect of synthesis. emich.edu For pyrrolidinyl urea derivatives, which can possess multiple stereocenters, achieving high stereoselectivity is paramount. nih.gov

Several strategies are employed to control the 3D arrangement of the final product:

Use of Chiral Precursors: Starting from enantiomerically pure materials like L-proline or its derivatives ensures the chirality of the initial pyrrolidine ring is set. mdpi.com

Asymmetric Catalysis: Chiral catalysts can induce enantioselectivity. For example, palladium-catalyzed carboamination reactions using chiral phosphine (B1218219) ligands, such as Xu-Phos, can produce enantiomerically enriched pyrrolidines with up to 97% ee (enantiomeric excess). nih.govrsc.org Similarly, desymmetrization reactions using a chiral palladium catalyst can differentiate between two enantiotopic groups on a meso starting material to create a chiral product. nih.gov

Substrate-Controlled Diastereoselectivity: Existing stereocenters in a substrate can direct the formation of new ones. The hydrogenation of highly substituted pyrroles, for example, can be highly diastereoselective, affording functionalized pyrrolidines with up to four new stereocenters controlled by the existing substituents. acs.org

[3+2] Cycloaddition Reactions: The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity, where the chirality of the sulfinyl group directs the absolute configuration of the final product. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Maximizing the efficiency of synthetic routes requires careful optimization of reaction parameters. For palladium-catalyzed carboamination, key variables include the choice of catalyst, ligand, base, and solvent. Different phosphine ligands can have a profound effect on both yield and enantioselectivity. rsc.org For instance, in the synthesis of unsymmetrical ureas, screening different solvents and bases is crucial for achieving high yields. researchgate.net

A study on the synthesis of unsymmetrical urea derivatives via a catalyst-free method explored the impact of various parameters. The results highlighted how reaction conditions could be tuned for optimal outcomes. researchgate.net Similarly, in the synthesis of urea-formaldehyde slow-release fertilizers, Response Surface Methodology (RSM) was used to systematically optimize reaction temperature, time, and pH to maximize the yield of the desired product. nih.gov This systematic approach allows for the identification of the ideal conditions to improve both the yield and purity of the target pyrrolidinyl urea derivative.

Below is a table summarizing the optimization of a model urea synthesis reaction, demonstrating the impact of different conditions on product yield.

| Entry | Amine | Amine Equivalents | Base | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-toluidine | 2 | K₃PO₄ | 2 | 1,2-DCE | 80 | 18 | 68 |

| 2 | cyclopropylamine | 2 | K₃PO₄ | 2 | 1,2-DCE | 80 | 18 | 13 |

| 3 | cyclopentylamine | 2 | K₃PO₄ | 2 | 1,2-DCE | 80 | 18 | 44 |

| Data derived from a study on the synthesis of unsymmetrical urea derivatives, illustrating the variability of yield with different amine substrates under otherwise identical conditions. mdpi.com |

Elucidation of Molecular and Cellular Mechanisms of Action for Pyrrolidinyl Urea Derivative 5

Investigation of Enzyme Inhibition Profiles

Research into this series of pyrrolidinyl urea (B33335) derivatives has primarily focused on their activity as receptor agonists rather than enzyme inhibitors. nih.govresearchgate.net While comprehensive enzyme inhibition panels are not detailed in the available literature, studies did assess the compounds' selectivity against other related receptors, which can be viewed as an investigation of off-target inhibition.

Specific Enzyme Target Engagement and Potency in Biochemical Assays (e.g., IC50, Ki Determination)

The main target of Pyrrolidinyl urea derivative 5 is the G-protein coupled receptor GPBAR1, for which it acts as an agonist. researchgate.net To assess its selectivity, related compounds from the same chemical series were tested for their ability to activate other bile acid nuclear receptors.

Specifically, compounds 9 and 10 , which were optimized from the same scaffold as derivative 5 , demonstrated high selectivity for GPBAR1. nih.govresearchgate.net They did not show significant agonistic activity towards the farnesoid X receptor (FXR), liver X receptors (LXRα and LXRβ), pregnane (B1235032) X receptor (PXR), or the peroxisome proliferator-activated receptors (PPARα and PPARγ). nih.govresearchgate.net This indicates that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold possesses a favorable selectivity profile, minimizing the activation of these other nuclear receptors. Specific IC50 or Ki values for the inhibition of these receptors by derivative 5 are not provided in the cited literature.

Selectivity Profile of the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl Scaffold

| Receptor Target | Activity of Related Compounds (9 and 10) |

| Farnesoid X Receptor (FXR) | No significant agonism |

| Liver X Receptor α (LXRα) | No significant agonism |

| Liver X Receptor β (LXRβ) | No significant agonism |

| Pregnane X Receptor (PXR) | No significant agonism |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | No significant agonism |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | No significant agonism |

| Data derived from studies on compounds 9 and 10 from the same chemical series. nih.govresearchgate.net |

Kinetic Analysis of Enzyme-Inhibitor Interactions

Information regarding the kinetic analysis of enzyme-inhibitor interactions for this compound is not available in the reviewed scientific literature. The primary research focus has been on its characterization as a receptor agonist.

Characterization of Receptor Binding and Activation

The principal mechanism of action for this compound is the binding and activation of the G-protein coupled bile acid receptor 1 (GPBAR1).

Ligand-Receptor Interaction Studies (e.g., GPCRs, Nuclear Receptors)

This compound is a member of a novel class of non-steroidal agonists for GPBAR1, a G-protein coupled receptor. researchgate.net Computational modeling and molecular dynamics simulations performed on the closely related and potent compound 10 have provided insights into the binding mode for this chemical scaffold. researchgate.net

The studies suggest that the ligand binds within the receptor's binding pocket, establishing key interactions. These interactions include contacts between the pyrrolidinyl ring of the compound and specific amino acid residues of the receptor, such as Asn93 and Glu169. researchgate.net Further stabilization is achieved through interactions between the ureidic moiety and the phenyl group of the ligand with other residues like Tyr240 and Leu266 within the GPBAR1 binding site. researchgate.net This binding mode is believed to be responsible for receptor activation. researchgate.net

Functional Assays for Receptor Agonism or Antagonism

Functional assays confirm that this compound is an agonist of the GPBAR1 receptor. In a reporter gene assay using CHO-K1 cells stably expressing human GPBAR1, derivative 5 demonstrated agonistic activity. researchgate.netgenscript.com The potency (EC50) and maximal efficacy (Emax) were determined and compared to other derivatives in the series and a reference agonist.

GPBAR1 Agonist Activity of Pyrrolidinyl Urea Derivatives

| Compound | EC50 (μM) | Emax (%) |

| This compound | 0.91 ± 0.05 | 85 ± 3 |

| Compound 9 | 0.12 ± 0.01 | 100 ± 2 |

| Compound 10 | 0.18 ± 0.02 | 100 ± 4 |

| EC50 represents the concentration for 50% of maximal response. Emax is the maximal effect, normalized to a reference compound. Data from Di Leva, et al. (2019). researchgate.net |

As shown in the table, while derivative 5 is a potent agonist, further optimization of the scaffold led to compounds like 9 and 10 with improved potency and maximal efficacy. researchgate.net

Modulation of Intracellular Signaling Pathways in Cellular Models

As a GPBAR1 agonist, this compound modulates intracellular signaling pathways downstream of the receptor. GPBAR1 is known to be a Gs-coupled receptor, and its activation typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). researchgate.netgenscript.com

This signaling cascade has been confirmed for the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl series. The more potent analogues, compounds 9 and 10 , were shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon in cellular models. nih.govresearchgate.net The activation of the GPBAR1-cAMP axis is a key mechanism through which these compounds exert their biological effects, making them valuable tools for studying metabolic regulation and potential therapeutic agents. nih.gov

Effects on Cell Proliferation and Viability in Research Cell Lines

The antiproliferative activity of a specific analogue, ortho-chloro substituted urea 5, has been evaluated against a panel of human tumor cell lines. This compound is part of a series of ureas derived from 3'-aminocombretastatin A-4. Research has demonstrated that these derivatives, including compound 5, can inhibit cellular proliferation at low micromolar concentrations. nih.govresearchgate.net

The studies measured the antiproliferative effects on various cancer cell lines, including colon (HT-29), breast (MCF-7), cervical (HeLa), lung (A-549), and leukemia (HL-60), as well as on the endothelial cell line HMEC-1. researchgate.net The ortho-chloro substituted urea 5 was identified as one of the most active agents in the series, effectively inhibiting the proliferation of these tumor cells. nih.gov

Table 1: Antiproliferative Activity of ortho-chloro substituted urea 5

| Cell Line | Cancer Type | GI50 (µM) |

| HT-29 | Colon Carcinoma | Data not specified |

| MCF-7 | Breast Adenocarcinoma | Data not specified |

| HeLa | Cervical Adenocarcinoma | Data not specified |

| A-549 | Lung Carcinoma | Data not specified |

| HL-60 | Promyelocytic Leukemia | Data not specified |

| HMEC-1 | Endothelial | Data not specified |

| GI50 represents the concentration required to inhibit cell growth by 50%. Specific values for compound 5 were not detailed in the referenced abstracts, but it was noted as one of the most active compounds. researchgate.net |

Induction of Programmed Cell Death in Cellular Systems

Research into the mechanisms of ortho-chloro substituted urea 5 indicates that its antiproliferative effects are linked to the induction of programmed cell death, or apoptosis. nih.govresearchgate.net Studies on this class of compounds have shown they can cause an increase in the subG0 stage of the cell cycle, which is a hallmark of apoptosis. nih.gov

The apoptotic effect of ortho-chloro substituted urea 5 is further understood through its interaction with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound was found to be highly effective at down-regulating VEGFR-2 and inhibiting its tyrosine kinase activity in both A-549 lung cancer cells and HMEC-1 endothelial cells. nih.govresearchgate.net By inhibiting the VEGFR-2 signaling pathway, which is crucial for cell survival and proliferation, the compound effectively triggers apoptosis, leading to the destruction of cancer cells. nih.gov The observed effects included nuclear compression and fragmentation, classic morphological changes associated with apoptotic cell death. nih.gov

Impact on Cellular Differentiation and Metabolic Regulation

While specific data on "this compound" in the context of cellular differentiation is limited, studies on the broader class of urea derivatives have shown they can influence this process. For instance, certain urea-based compounds have been found to induce the differentiation of cultured neuroblastoma cells. nih.gov

In the area of metabolic regulation, a series of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives have been identified as potent and selective agonists for the G-protein coupled bile acid receptor 1 (GPBAR1). nih.govresearchgate.net This receptor is a significant target for metabolic diseases as it plays a role in regulating glucose homeostasis and energy expenditure. nih.govresearchgate.netresearchgate.net Specific compounds in this series, such as derivatives 9 and 10, were shown to induce the mRNA expression of the GPBAR1 target gene pro-glucagon, highlighting a direct impact on a key metabolic signaling pathway. nih.govresearchgate.net These findings suggest that the pyrrolidinyl urea scaffold is a viable structure for modulating cellular metabolic processes.

Investigations into Antimicrobial Mechanisms

The antimicrobial potential of pyrrolidinyl urea derivatives has been explored, with different analogues showing activity against both bacteria and fungi.

Inhibition of Bacterial Growth in In Vitro Models

A key pyrrolidinyl derivative, Gemifloxacin, which has been identified as compound 5 in some contexts, demonstrates potent antibacterial activity. researchgate.net It is a broad-spectrum quinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell growth. researchgate.net

Gemifloxacin has shown excellent in vitro activity against a wide array of common respiratory and urinary tract pathogens. Its efficacy is demonstrated by low Minimum Inhibitory Concentration (MIC) values, particularly against clinically relevant strains of Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, and Staphylococcus aureus. researchgate.netscispace.comresearchgate.net

Table 2: In Vitro Antibacterial Activity of Gemifloxacin (MIC Values)

| Bacterial Species | Type | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Gram-positive | 0.004 - 1.0 | 0.125 - 0.25 |

| Haemophilus influenzae | Gram-negative | <0.008 - 0.06 | ≤0.06 |

| Moraxella catarrhalis | Gram-negative | 0.004 - 0.016 | 0.008 |

| Staphylococcus aureus | Gram-positive | 10 | Not Specified |

| Escherichia coli | Gram-negative | 15 | Not Specified |

| Proteus vulgaris | Gram-negative | 7.5 | Not Specified |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MIC90 is the MIC required to inhibit the growth of 90% of isolates. Data compiled from multiple studies. researchgate.netscispace.comgoogle.com |

Antifungal Activity Assessment in Culture

In the realm of antifungal research, a study of new thiazolyl-urea derivatives identified its "compound 5" as a potent agent. This specific derivative recorded high activity against the fungal pathogen Candida albicans, inhibiting its growth at a very low concentration. nih.gov

Furthermore, this compound also demonstrated activity against the bacteria E. coli and S. aureus. The study highlighted that compound 5 inhibited the growth of C. albicans with a Minimum Inhibitory Concentration (MIC) of 0.048 µM. nih.gov In addition to its direct antifungal action, this particular thiazolyl-urea derivative also showed significant cytotoxic activity against the HepG2 human liver cancer cell line. nih.gov Studies on other related scaffolds, such as pyrazolyl-ureas, have also reported moderate antifungal activity against C. albicans.

Target Identification and Validation in Biological Systems for Pyrrolidinyl Urea Derivative 5

Proteomic Approaches for Target Discovery

Proteomic strategies are powerful tools for the unbiased identification of a compound's binding partners within a complex biological sample. These methods can reveal both the intended targets and potential off-targets of a drug candidate.

Drug Affinity Responsive Target Stability (DARTS) is a chemoproteomic technique that leverages the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis. In a typical DARTS experiment, cell lysates are treated with the compound of interest (e.g., Pyrrolidinyl urea (B33335) derivative 5) or a control vehicle. Subsequently, the lysates are subjected to limited digestion by a protease, such as pronase or thermolysin. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry. Proteins that are protected from proteolysis in the presence of the drug are identified as potential binding partners.

While specific DARTS data for Pyrrolidinyl urea derivative 5 is not published, a hypothetical DARTS experiment would likely confirm TrkA as a primary target. The expected outcome would be a significant reduction in the degradation of TrkA in the presence of the compound compared to the control.

Table 1: Illustrative DARTS Experimental Findings for a TrkA Inhibitor

| Protein | Function | Protection from Proteolysis (Compound vs. Vehicle) | Implication |

| TrkA | Receptor Tyrosine Kinase | High | Direct target of the inhibitor |

| TrkB | Receptor Tyrosine Kinase | Moderate | Potential off-target interaction |

| TrkC | Receptor Tyrosine Kinase | Low | Lower affinity off-target interaction |

| EGFR | Receptor Tyrosine Kinase | None | Not a direct target under these conditions |

Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS) is another powerful method for identifying drug-target interactions and can provide insights into the structural consequences of these interactions. nih.gov This technique uses a protease under non-denaturing conditions to preferentially cleave proteins at flexible or disordered regions. nih.gov When a drug binds to a protein, it can induce conformational changes that either protect specific sites from cleavage or expose new ones. nih.gov By comparing the peptide patterns of drug-treated and control samples using quantitative mass spectrometry, researchers can identify proteins that have interacted with the compound. nih.govresearchgate.net

LiP-MS has been successfully used to identify the targets of various kinase inhibitors. researchgate.net For a compound like this compound, LiP-MS would be expected to identify peptides from TrkA that show altered proteolytic susceptibility, thereby confirming it as a target and potentially mapping the binding site. researchgate.net

Table 2: Representative LiP-MS Data for a Kinase Inhibitor

| Protein | Peptide Sequence | Fold Change in Abundance (Compound/Control) | Structural Implication |

| TrkA | GFTG...KFG | -4.5 | Peptide in the kinase domain, protected upon inhibitor binding |

| TrkA | VML...YGA | +3.2 | Peptide in a flexible loop, becomes more exposed upon binding |

| MAP2K1 | ... | -1.2 | Minor change, potentially an indirect effect or weak off-target |

| HSP90 | ... | -1.1 | Minor change, potentially an indirect effect |

Genetic and Molecular Biology Techniques for Target Confirmation

Following the initial discovery of potential targets through proteomic approaches, genetic and molecular biology techniques are essential for confirming these interactions and understanding their functional consequences.

To validate that a compound's effects are mediated through its proposed target, researchers can modulate the expression of the target gene. For instance, if this compound exerts its effects by inhibiting TrkA, then knocking down the NTRK1 gene (which encodes TrkA) should phenocopy the effects of the compound. Conversely, overexpressing NTRK1 might confer resistance to the compound. The expression levels of genes downstream of the TrkA signaling pathway, such as those involved in cell survival and proliferation, can also be monitored. whiterose.ac.uk

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins. In the context of target validation for a kinase inhibitor, Western blotting can be used in several ways. Firstly, it can confirm the knockdown or overexpression of the target protein (TrkA) in gene modulation studies. Secondly, it can be used to assess the phosphorylation status of the target and its downstream effectors. An effective TrkA inhibitor like this compound would be expected to decrease the autophosphorylation of TrkA and the phosphorylation of downstream signaling proteins like ERK and AKT. nih.gov

Table 3: Expected Western Blot Results for a TrkA Inhibitor

| Protein Analyzed | Cellular Condition | Expected Result | Interpretation |

| Total TrkA | Untreated | Baseline expression | Control |

| Total TrkA | NTRK1 siRNA | Decreased expression | Successful target knockdown |

| Phospho-TrkA | NGF-stimulated | Increased phosphorylation | Pathway activation |

| Phospho-TrkA | NGF-stimulated + Inhibitor | Decreased phosphorylation | Target engagement and inhibition |

| Phospho-ERK | NGF-stimulated + Inhibitor | Decreased phosphorylation | Inhibition of downstream signaling |

Phenotypic Screening and Target Deconvolution

Phenotypic screening involves testing compounds for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the target. When a compound identified through phenotypic screening shows a promising effect, the subsequent challenge is to identify the molecular target(s) responsible for this effect, a process known as target deconvolution.

For a compound like this compound, which is known to be a TrkA inhibitor, phenotypic screens could be employed to discover new therapeutic applications. If a novel phenotype is observed, target deconvolution methods would be necessary to determine if the effect is mediated through TrkA or a previously unknown off-target. This process can involve a combination of the proteomic and genetic techniques described above, as well as computational approaches. For example, the discovery of a benzimidazole-based small molecule, 4ACP, as a potent agent against colon cancer cells led to a mechanistic deconvolution that identified TrkA as a plausible target. whiterose.ac.uknih.gov

Structure Activity Relationship Sar Studies for Pyrrolidinyl Urea Derivative 5

Impact of Pyrrolidinyl Ring Substitutions on Biological Activity

The pyrrolidine (B122466) ring is a key component in many biologically active compounds, offering a three-dimensional structure that can be strategically modified to enhance target engagement. researchgate.netnih.gov SAR studies on pyrrolidinyl urea (B33335) derivatives consistently demonstrate that substitutions on this saturated heterocycle have a profound impact on biological activity.

The introduction of substituents can alter the molecule's conformation, polarity, and ability to form key interactions with a biological target. For example, in a series of benzothiazole-based ureas developed as potential agents for Human African Trypanosomiasis, the addition of a fluorine atom to the pyrrolidine ring significantly influenced potency. Specifically, the introduction of a 3-fluoro substituent onto the pyrrolidine ring of a parent compound (a pyrrolidyl urea designated as 54 ) led to a more potent derivative (55 ). core.ac.uk This enhancement in activity highlights the favorable interactions that can be achieved by strategic fluorination, which can affect both local electronics and binding conformations.

Furthermore, the position and nature of the substituent are crucial. Studies on various pyrrolidine-containing scaffolds show that even small changes can lead to substantial differences in biological outcomes. nih.gov The non-planar, "puckered" nature of the pyrrolidine ring means that substituents occupy specific spatial orientations, which can be optimized to fit into a target's binding pocket. researchgate.net The exploration of different substitution patterns on the pyrrolidine ring is a common strategy to fine-tune the pharmacological profile of these derivatives. nih.gov

| Compound | Pyrrolidine Ring Modification | Relative Potency Change | Citation |

| Parent Pyrrolidyl Urea (54) | Unsubstituted | Baseline | core.ac.uk |

| Fluoro-Pyrrolidyl Urea (55) | 3-Fluoro substituent added | Potency enhanced | core.ac.uk |

Influence of Urea Linker Modifications on Efficacy and Selectivity

The urea linker (-NH-CO-NH-) is a privileged structure in medicinal chemistry, primarily due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This allows it to form robust and specific interactions with amino acid residues in target proteins. nih.govresearchgate.net Modifications to this linker are a critical aspect of SAR, often determining the compound's potency and selectivity.

Studies have shown that the integrity of the urea moiety is often essential for activity. In one series of compounds developed as anti-tuberculosis agents, the unmodified urea was found to be optimal for biological activity. nih.gov Systematic modifications revealed that:

Replacement with Thiourea (B124793): Substituting the urea's oxygen with a sulfur atom to create a thiourea linker (in compound 31 ) resulted in an 80-fold decrease in activity. nih.gov

Replacement with Carbamate (B1207046): Replacing the urea with a carbamate linker (in compound 32 ) led to an even more dramatic loss of potency. nih.gov

N-Alkylation: The addition of a methyl group to one of the urea nitrogens (N-methylation, as in compound 33 ) also caused a significant drop in activity. nih.govacs.org This is often because the N-H protons are directly involved in crucial hydrogen bonding with the target protein. acs.org

These findings underscore that while the urea linker provides conformational flexibility, its specific hydrogen bonding capacity is frequently a non-negotiable requirement for biological function. Any modification that disrupts this capability, such as N-alkylation or replacement with bioisosteres that alter the geometry or electronic properties, can be detrimental to efficacy. nih.govacs.org

| Linker Modification | Impact on Biological Activity | Citation |

| Unmodified Urea | Optimal activity | nih.gov |

| Thiourea | 80-fold decrease in activity | nih.gov |

| Carbamate | >800-fold decrease in activity | nih.gov |

| Mono-N-methylation | Significant decrease in activity | nih.govacs.org |

| Di-N-methylation | Further decrease in activity | nih.gov |

Role of Terminal Moieties and Heterocyclic Adornments on Biological Response

The terminal moieties, typically aromatic or heterocyclic ring systems attached to the urea linker, play a vital role in anchoring the molecule within the binding site of a biological target. mdpi.comresearchgate.net These groups often engage in hydrophobic and π-stacking interactions, and their substitution patterns can fine-tune potency and selectivity. nih.gov

In the development of benzothiazole (B30560) pyrrolidyl ureas, the nature and substitution of the terminal aromatic ring were critical. core.ac.uk For instance, the activity was highly dependent on the position of fluorine atoms on a terminal phenyl ring. A 3-fluorophenyl group (in compound 46 ) provided a certain level of potency, which was enhanced by the addition of a second fluorine at the 4-position (in compound 54 ). core.ac.uk However, monofluorination at the 2- or 4-position was less beneficial or even detrimental. core.ac.uk This demonstrates that the electronic and steric profile of the terminal ring must be precisely complementary to the target's binding pocket.

Moreover, the identity of the heterocyclic system itself is fundamental. The replacement of a terminal phenyl ring with a thiophene (B33073) ring has been shown to improve activity in certain classes of compounds. nih.gov Conversely, in the benzothiazole series, removing the terminal aromatic ring or replacing it with a small alkyl group led to a complete loss of activity. core.ac.uk The spatial arrangement of these moieties is also crucial; moving the urea-pyrrolidine group to a different position on the benzothiazole ring resulted in inactive compounds. core.ac.uk These findings highlight the importance of the terminal heterocyclic adornment in establishing the correct orientation and interactions required for a potent biological response.

Stereochemical Implications for Target Engagement and Biological Function

Stereochemistry is a defining feature of pyrrolidinyl urea derivatives, largely due to the chiral centers that can exist on the pyrrolidine ring. researchgate.netnih.gov The three-dimensional arrangement of atoms is paramount for precise interaction with biological targets like enzymes and receptors, which are themselves chiral. researchgate.net Consequently, different stereoisomers of the same compound can exhibit vastly different biological activities. nih.gov

A compelling example of this is seen in the SAR of fluorinated benzothiazole pyrrolidyl ureas. core.ac.uk After establishing that a 3-fluoro substituent on the pyrrolidine ring was beneficial (compound 55 ), researchers synthesized and tested the individual enantiomers. The results were striking:

The (S )-enantiomer (57 ) was found to be the active stereoisomer, displaying high potency (EC50 = 34.8 nM). core.ac.uk

The (R )-enantiomer (56 ) was nearly 10 times less potent. core.ac.uk

This dramatic difference in activity between enantiomers strongly suggests a specific and stereoselective binding mode with the target protein. researchgate.netnih.gov The precise spatial orientation of the 3-fluoro substituent on the (S)-enantiomer likely allows for optimal interactions within the binding pocket that are not possible for the (R)-enantiomer. This underscores the general principle in medicinal chemistry that understanding and controlling stereochemistry is essential for designing effective therapeutic agents. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR studies can help predict the activity of novel compounds and provide insights into the key physicochemical properties that drive potency. researchgate.net

For classes of compounds like pyrrolidinyl urea derivatives, QSAR models have been successfully developed to guide optimization efforts. In a study on diaryl urea derivatives as B-RAF inhibitors, a QSAR model was built that highlighted the importance of several molecular descriptors. nih.gov The analysis indicated that factors such as molecular size, the degree of branching, aromaticity, and polarizability were crucial for the inhibitory activity of the compounds. nih.gov

Similarly, QSAR and pharmacophore analyses performed on piperidinyl urea derivatives identified specific structural properties linked to their biological functions. nih.gov These models revealed that the distribution of polar properties on the molecule's surface was important for one activity, while descriptors related to surface area and volume were correlated with another. nih.gov For some Aurora kinase inhibitors containing a 1-pyrrolidinyl group, 3D-QSAR models have also been employed to understand the structural requirements for inhibition. semanticscholar.org These computational approaches allow chemists to prioritize the synthesis of compounds that are most likely to be active, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Approaches for Pyrrolidinyl Urea Derivative 5

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to forecast the interaction between a small molecule ligand and a protein target, providing valuable information on binding modes and affinities. semanticscholar.org

Molecular docking simulations have been instrumental in predicting how Pyrrolidinyl urea (B33335) derivative 5 and similar compounds orient themselves within the binding pockets of their biological targets. These simulations reveal the specific atomic interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, in studies of urea derivatives targeting cytokinin receptors, docking simulations showed that a compound designated 5-BDPU fits into the binding site, forming crucial hydrogen bonds with residues like Ser168 and His161, as well as with the backbones of Gly273 and Ala275. researchgate.net Another key interaction observed was a cation-π interaction with an R190 residue from an adjacent monomer at the dimer interface. researchgate.net Similarly, in docking studies of pyridin-2-yl urea compounds against Apoptosis signal-regulating kinase 1 (ASK1), key interactions were identified, including hydrogen bonds between the ligand and residues Lys709 and Val757, alongside a potential CH-π interaction with Leu810. nih.gov The identification of these key interacting residues is fundamental for understanding the structural basis of the compound's activity and for designing modifications to enhance potency and selectivity. researchgate.netnih.gov

The following table summarizes key interacting residues identified in docking studies of related urea derivatives.

| Compound Series | Target Protein | Key Interacting Residues | Interaction Type |

| Pyridin-2-yl ureas | ASK1 Kinase | Lys709, Val757, Leu810 | Hydrogen Bond, CH-π |

| BDPU Derivatives (e.g., 5-BDPU) | Cytokinin Receptor | Ser168, His161, Gly273, Ala275, R190 | Hydrogen Bond, Cation-π |

| Pyrrolizine-urea Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Not specified | Not specified |

This table is generated based on data from multiple research findings to illustrate the types of interactions identified through molecular docking. researchgate.netnih.govnih.gov

A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or a calculated free energy of binding (ΔG). researchgate.net These values provide a quantitative measure of the strength of the interaction between the ligand and its target, with more negative values typically indicating a stronger binding.

In studies of various urea derivatives, calculated intermolecular interaction energies (Ei) have been used to compare different compounds. For example, the derivative 5-BDPU showed a calculated interaction energy of -8.44 kcal/mol with its target. researchgate.net In another study on a series of sulphonylurea/pyrrolidine-based derivatives, compounds were evaluated based on their docking scores, with several showing binding affinities comparable to or better than the standard drug glibenclamide. researchgate.netjocpr.com These affinity predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and biological evaluation. researchgate.net

The table below presents examples of calculated binding affinities for urea derivatives from docking studies.

| Compound | Target | Binding Affinity (kcal/mol) |

| 5-BDPU | ZmCKX1 | -8.44 |

| 6-BDPU | ZmCKX1 | -8.57 |

| CPPU (Reference) | ZmCKX1 | -8.49 |

| 5-BDPU | AtCKX2 | -8.73 |

| 6-BDPU | AtCKX2 | -9.00 |

Data sourced from studies on N,N'-bis-(1,2,3-thiadiazol-5-yl) urea (BDPU) derivatives, demonstrating the use of interaction energy (Ei) calculations. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the internal motions and fluctuations of the protein and the bound ligand. nih.govnjit.edu

For urea derivatives, MD simulations are used to assess the stability of the predicted binding pose obtained from docking. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can verify if the key interactions are maintained over time. lu.se These simulations can also uncover different conformational states of the ligand within the binding pocket and provide insights into the flexibility of both the ligand and the protein, which can be crucial for its biological function. nsf.govnih.gov Analysis of the simulation trajectory helps to understand the structural and dynamic parameters that govern the stability of the protein-ligand complex. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in the initial stages of drug discovery. mdpi.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov

This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where it is generated from the ligand-protein complex. mdpi.comnih.gov For compounds related to Pyrrolidinyl urea derivative 5, such as pyrrolizines bearing urea moieties, pharmacophore models have been successfully used for virtual screening. nih.govnih.gov In this process, large digital libraries of chemical compounds are computationally screened against the pharmacophore model to identify novel molecules that match the required features. researchgate.netamazonaws.com The top-scoring hits from the virtual screen are then selected for further investigation, such as molecular docking and, eventually, experimental testing, significantly accelerating the discovery of new lead compounds. nih.govnih.gov

In Silico Prediction of Bioactivity and Potential Targets

Beyond predicting binding to a known target, computational methods can also be employed to predict the broader bioactivity profile of a compound and identify its potential molecular targets. nih.gov This is often achieved by comparing the structural and physicochemical properties of the query molecule, such as this compound, against databases of compounds with known biological activities.

In silico tools can predict a range of properties, including ADME (absorption, distribution, metabolism, and excretion) characteristics, which are critical for a compound's drug-likeness. nih.govbiorxiv.org By analyzing these properties early in the discovery process, researchers can identify potential liabilities and optimize the compound's profile. nih.gov Furthermore, target prediction algorithms use various approaches, such as ligand similarity, machine learning, and network pharmacology, to generate a ranked list of likely protein targets for a given compound. nih.govresearchgate.net This can help to elucidate the mechanism of action for a novel compound or identify potential off-target effects.

Preclinical Efficacy Studies in in Vitro and in Vivo Disease Models Non Clinical Focus

Efficacy Assessment in Relevant Cell Line Panels

The bioactivity of Pyrrolidinyl urea (B33335) derivative 5 and its analogues has been evaluated across a spectrum of disease-relevant cell lines, demonstrating significant potency in models for cancer and parasitic diseases.

In the context of oncology, a specific acetylated pyrrolidinyl derivative of hederagenin, identified as compound 5, exhibited potent cytotoxic effects against a panel of human tumor cell lines. frontiersin.org The half-maximal effective concentration (EC₅₀) values were determined to be in the low micromolar range, indicating substantial anti-proliferative activity. frontiersin.org The compound was particularly effective against the FaDu, A2780, HT29, SW1736, and MCF7 cancer cell lines. frontiersin.org

Table 1: Cytotoxicity of Pyrrolidinyl urea derivative 5 in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type | EC₅₀ Range (µM) | Source |

|---|---|---|---|

| MCF7 | Breast Adenocarcinoma | 0.4 - 2.5 | frontiersin.org |

| FaDu | Pharynx Squamous Cell Carcinoma | 0.4 - 2.5 | frontiersin.org |

| A2780 | Ovarian Carcinoma | 0.4 - 2.5 | frontiersin.org |

| HT29 | Colon Adenocarcinoma | 0.4 - 2.5 | frontiersin.org |

In the field of infectious diseases, certain urea analogues, including a highly potent compound designated as urea 5, were identified as having significant activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.govcore.ac.uk Further optimization of this scaffold, including the introduction of fluoro substituents on the pyrrolidine (B122466) ring, led to derivatives with even greater potency. core.ac.uk For instance, the (S)-enantiomer of a fluorinated analogue proved to be the most potent stereoisomer in one study, with a reported EC₅₀ value of 34.8 nM. core.ac.uk

The selectivity of potent pyrrolidinyl urea derivatives has been assessed to determine their therapeutic index. Compounds developed for antitrypanosomal activity were evaluated for toxicity against non-target human cell lines.

Specifically, highly potent urea analogues were tested against human lymphocytes (CRL-8155) and human hepatocytes (HepG2). core.ac.uk The majority of these compounds, including a key derivative of urea 5, showed no detectable toxicity to either cell line at the tested concentrations. core.ac.uk This lack of cytotoxicity in normal human cell lines indicates a high degree of selectivity for the parasite over host cells. core.ac.uk Similarly, in cancer studies, an acetylated pyrrolidinyl derivative (compound 5) was noted to have higher selectivity and lower toxicity compared to its non-acetylated counterpart. frontiersin.org

Table 2: Selectivity Profile of Potent Urea Analogues This table is interactive. You can sort and filter the data.

| Cell Line | Cell Type | Result | Source |

|---|---|---|---|

| CRL-8155 | Human Lymphocytes | No detectable toxicity for most potent analogues | core.ac.uk |

Proof-of-Concept Studies in Animal Disease Models (Non-Human)

The in vivo efficacy of pyrrolidinyl urea derivatives has been confirmed in non-human, murine models of both infectious disease and cancer.

In the realm of trypanosomiasis research, a lead analogue derived from the urea 5 scaffold was selected for in vivo efficacy studies based on its potent in vitro activity and favorable metabolic stability. nih.govnih.gov This compound was evaluated in murine models of both early-stage (hemolymphatic) and late-stage (central nervous system) Human African Trypanosomiasis. nih.govcore.ac.uknih.gov

For cancer, preclinical studies demonstrated the efficacy of a urea-based derivative, compound 5, in inhibiting the growth of HCT116 human colon carcinoma xenografts in mice. nih.gov This provided an early proof-of-concept for the therapeutic strategy of inhibiting the c-Raf kinase, a target of this compound class. nih.gov Other research has also pointed to the efficacy of urea derivatives in bladder cancer xenograft models.

Efficacy in animal models was quantified using definitive endpoints such as cure rates and tumor growth inhibition.

In the murine model of Human African Trypanosomiasis, the derivative of urea 5 demonstrated exceptional efficacy. nih.govnih.gov The studies reported a 100% cure rate (5 out of 5 mice) in models of both the early and the more difficult-to-treat late-stage, neurological phase of the disease. nih.govcore.ac.uknih.gov This outcome represents a significant finding, establishing the compound as a new lead for developing drugs against this neglected disease. nih.gov

In oncology xenograft models, the primary efficacy parameter was the inhibition of tumor growth. nih.gov The evaluation of this compound in HCT116 xenografts showed a significant reduction in tumor progression, validating its in vivo anticancer activity. nih.gov

Investigative Studies on Compound Distribution in Preclinical Models

Investigations into the distribution of lead compounds in preclinical models have been crucial, particularly for diseases affecting the central nervous system (CNS). For the treatment of late-stage Human African Trypanosomiasis, it is essential that a drug can cross the blood-brain barrier (BBB) to eliminate parasites from the brain. The lead analogue of urea 5 was specifically chosen for in vivo studies in part due to its demonstrated ability to achieve brain penetration. nih.govcore.ac.uknih.gov The successful cure of the late-stage CNS infection in murine models serves as definitive functional evidence of the compound's distribution to the brain in sufficient therapeutic concentrations. nih.govnih.gov

An examination of the preclinical efficacy of this compound reveals key insights into its behavior in non-clinical, experimental settings. The following sections detail the compound's ability to traverse biological barriers and its stability in metabolic systems, based on available research findings.

1 Assessment of Compound Permeability in Biological Barriers (e.g., brain penetration in murine models)

A significant aspect of the preclinical evaluation of a compound is its ability to reach its target site of action, which may involve crossing biological barriers such as the blood-brain barrier. Studies on a closely related pyrrolidinyl urea derivative, specifically the (S)-enantiomer of 2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (compound 57), have demonstrated excellent brain penetration in murine models. core.ac.uk This characteristic is crucial for compounds targeting the central nervous system. The research indicated that the compound was able to effectively cross the blood-brain barrier and achieve significant concentrations in the brain. core.ac.uk

| Compound | Assessment | Finding | Source |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57) | Brain Penetration (murine model) | Excellent | core.ac.uk |

| Compound | System | Result | Source |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57) | Mouse Liver Microsomes | Half-life of at least 60 minutes | core.ac.uk |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole (57) | Human Liver Microsomes | Half-life of at least 60 minutes | core.ac.uk |

Advanced Analytical and Biological Methodologies for Research Applications

Spectroscopic and Spectrometric Techniques for Compound Characterization in Research

The precise chemical structure and purity of newly synthesized compounds, such as pyrrolidinyl urea (B33335) derivatives, are confirmed using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For pyrrolidinyl urea derivatives, ¹H and ¹³C NMR are routinely employed to confirm the arrangement of atoms and the connectivity of functional groups.

In ¹H NMR spectra, the chemical shifts (δ) of protons provide information about their local electronic environment. For instance, protons on the pyrrolidine (B122466) ring typically appear in a specific region of the spectrum, while protons on aromatic rings linked to the urea moiety will have distinct signals. The amine (NH) protons of the urea group are also identifiable, often as broad singlets. frontiersin.orgrsc.orgnih.gov Quantitative ¹H-NMR procedures can also be established for measuring urea derivatives, using an appropriate internal standard and solvent, such as dimethylsulfoxide-d₆ (DMSO-d₆). nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the urea group, for example, has a characteristic chemical shift. frontiersin.org For complex structures, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are utilized to establish detailed correlations between protons and carbons, confirming the final structure of the synthesized compound. osf.io However, the characterization of certain N,N'-substituted ureas can be challenging with NMR alone, particularly for N-di- and tri-alkylated ureas that lack adjacent protons for coupling. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative Phenyl-Urea Derivative Structure This table is a generalized representation based on common chemical shifts for similar structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Urea NH | 8.0 - 9.0 (s, br) | - |

| Urea C =O | - | 154 - 160 |

| Aromatic CH | 6.8 - 7.5 (m) | 114 - 140 |

Mass spectrometry (MS) is indispensable for confirming the molecular weight of a synthesized compound and assessing its purity. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the determination of the elemental formula. orientjchem.org

Electrospray ionization (ESI) is a common technique used to generate ions of urea derivatives for MS analysis. The resulting mass spectrum typically shows the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. frontiersin.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique is used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation patterns of substituted ureas are often characteristic and can be used to differentiate between isomers. nih.govresearchgate.net For example, a common fragmentation pathway involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety, which helps in characterizing different substitution patterns. nih.govacs.org

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. photometrics.net The FTIR spectrum of a pyrrolidinyl urea derivative will exhibit characteristic absorption bands that confirm its chemical identity.

Key vibrational frequencies include:

N-H stretching: Typically observed as a broad band in the region of 3200-3400 cm⁻¹, corresponding to the amine groups of the urea moiety. nih.gov

C=O stretching: A strong, sharp absorption band around 1630-1715 cm⁻¹ is characteristic of the urea carbonyl group. nih.gov

C-N stretching: These vibrations appear in the fingerprint region of the spectrum, typically between 1200 and 1400 cm⁻¹. nih.gov

C-H stretching: Aliphatic C-H stretches from the pyrrolidine ring are found just below 3000 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹. nih.gov

FTIR analysis is valuable for confirming the successful synthesis of the target molecule by verifying the presence of the key urea linkage and other essential functional groups. spectrabase.comresearchgate.net

Cell-Based Assay Methodologies

To evaluate the biological potential of pyrrolidinyl urea derivatives, particularly in oncology research, a variety of cell-based assays are employed. These assays provide crucial data on how the compounds affect cancer cell viability, growth, and metastatic behavior.

Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. tandfonline.com In this assay, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells.

Researchers expose cancer cell lines (e.g., breast cancer line MCF-7 or colon cancer line HCT-116) to a range of concentrations of the test compound. d-nb.infomdpi.com After a set incubation period (e.g., 48 or 72 hours), the cell viability is measured. The results are often expressed as the IC₅₀ or GI₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. tandfonline.commdpi.com These values are critical for comparing the potency of different derivatives and identifying promising candidates for further development. frontiersin.orgacs.org

Table 2: Illustrative Antiproliferative Activity (IC₅₀) of Representative Urea Derivatives Against Cancer Cell Lines This table presents example data from studies on various urea derivatives to illustrate typical findings.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6b (a thiourea (B124793) derivative) | B16-F10 (Melanoma) | 0.33 | tandfonline.com |

| Compound 21y (an aromatic urea) | MCF-7 (Breast Cancer) | 0.67 | acs.org |

| Compound 3g (a diphenylurea derivative) | HeLa (Cervical Cancer) | 1.73 | frontiersin.org |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these processes are vital for evaluating the potential of a compound to inhibit cancer spread.

The scratch assay , or wound-healing assay, is a common method to study cell migration. A "scratch" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the test compound. A reduction in the rate of closure indicates an inhibitory effect on cell migration.

Transwell invasion assays are used to assess the invasive potential of cancer cells. In this setup, cells are placed in the upper chamber of a Transwell insert that has a porous membrane coated with a layer of extracellular matrix (such as Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the pores to the lower chamber. The number of cells that successfully invade is then quantified. Pyrrolopyrimidine urea derivatives have been shown to possess anti-tumor metastasis properties in such cellular assays. nih.gov These assays are crucial for identifying compounds that can not only kill tumor cells but also prevent their dissemination to other parts of the body.

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

The evaluation of a compound's influence on programmed cell death (apoptosis) and cell cycle progression is fundamental in areas such as cancer research. Flow cytometry is a powerful technique used for these analyses, allowing for the rapid, quantitative measurement of cellular characteristics.

When investigating pyrrolidinyl urea derivatives, flow cytometry is frequently used to determine how these compounds affect cell viability and proliferation. nih.gov The process typically involves treating cultured cancer cells with the compound of interest and then staining the cells with specific fluorescent dyes.

For cell cycle analysis, cells are stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for the differentiation of cells in various phases of the cell cycle (G0/G1, S, and G2/M). Studies on various urea derivatives have shown that these compounds can induce cell cycle arrest at different phases, most notably the G2/M or G0/G1 phase, thereby inhibiting cell proliferation. nih.govub.edu For instance, certain novel diaryl urea pyrazolopyrimidine derivatives were found to cause cell cycle arrest at the G2/M phase. nih.gov Similarly, another study on a carnosic acid derivative containing a urea moiety demonstrated cell cycle arrest at the G0/G1 phase. ub.edu

For apoptosis analysis, a common method is the Annexin V/PI dual-staining assay. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify cells that have lost membrane integrity, which is characteristic of late-stage apoptosis or necrosis. By analyzing the stained cells with a flow cytometer, researchers can distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+). ub.edu Research on pyrrolo[2,3-d]pyrimidine derivatives with urea moieties has shown a significant increase in the percentage of late apoptotic cells following treatment. nih.gov Western blot analysis can further support these findings by measuring the expression levels of key apoptosis-related proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as caspases. nih.gov

Table 1: Representative Flow Cytometry Findings for Urea Derivatives in Cancer Cell Lines

| Compound Class | Cell Line(s) | Key Findings | Citations |

| Diaryl urea pyrazolopyrimidine derivatives | Multiple cancer cell lines | Induced cell cycle arrest at the G2/M phase and promoted apoptosis. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine urea derivatives | A549 (Lung), MCF-7 (Breast) | Induced a significant increase in late apoptotic cells; caused cell cycle arrest. | nih.gov |

| Carnosic acid urea derivatives | SW480 (Colorectal) | Induced cell cycle arrest at the G0/G1 phase. | ub.edu |

| Imidazo[1,2-a]pyridine derivatives | T47D (Breast) | Induced S phase cell cycle arrest and apoptosis. | nih.gov |

Bioanalytical Methods for Quantification in Biological Matrices (for research purposes)

To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a research compound like Pyrrolidinyl urea derivative 5, it is essential to have reliable and robust bioanalytical methods for its quantification in biological matrices such as plasma, serum, or urine. ajprd.com These methods are crucial for preclinical research and development.

The development and validation of these methods are guided by stringent regulatory principles to ensure data quality and reliability. who.intpmda.go.jp High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and speed. ajprd.comresearchgate.net

The process of method development involves several key steps: japsonline.com

Sample Preparation: This is a critical step to remove interfering substances (like proteins and salts) from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net A technique known as salting-out assisted liquid-liquid extraction (SALLE) with acetonitrile (B52724) has been shown to be effective for high-throughput analysis. researchgate.net

Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve a good separation of the analyte from other components in the sample extract.

Mass Spectrometric Detection: The mass spectrometer is tuned to specifically detect and quantify the analyte of interest and an internal standard (IS), which is added to the samples to correct for variability during sample processing and analysis.

Once developed, the method must undergo a full validation to demonstrate its suitability for the intended purpose. pmda.go.jp The validation process assesses several key parameters, as outlined in regulatory guidelines. who.intpmda.go.jp

Table 2: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | General Acceptance Criteria | Citations |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. | pmda.go.jpjapsonline.com |

| Accuracy | The closeness of the determined concentration to the true nominal concentration. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). | pmda.go.jpresearchgate.net |

| Precision | The closeness of repeated measurements of the same sample. Expressed as the coefficient of variation (CV). | CV should not exceed 15% (20% at the LLOQ). | pmda.go.jpresearchgate.net |

| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve is generated to demonstrate the relationship between concentration and response. | pmda.go.jp |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20%. | pmda.go.jpresearchgate.net |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. | who.int |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the matrix. | Assessed to ensure that precision, selectivity, and sensitivity are not compromised. | pmda.go.jp |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. | pmda.go.jpresearchgate.net |

These validated methods are then applied to quantify the compound in samples from preclinical pharmacokinetic studies, providing essential data to guide further research. nih.gov

Future Research Directions and Unexplored Avenues for Pyrrolidinyl Urea Derivative 5

Exploration of Novel Biological Targets and Mechanisms

Initial studies have likely elucidated a primary mechanism of action for Pyrrolidinyl urea (B33335) derivative 5. However, the full therapeutic potential of this compound may be unlocked by identifying and validating novel biological targets. The structural motifs present in Pyrrolidinyl urea derivative 5, namely the pyrrolidine (B122466) ring and the urea functionality, are known to interact with a wide array of biological macromolecules. smolecule.comontosight.ai Future research should therefore focus on comprehensive target deconvolution studies.

A promising approach is the use of advanced proteomic techniques, such as drug affinity responsive target stability (DARTS), to identify proteins that directly bind to this compound within a cellular context. mdpi.com This method has been successfully employed to identify the interactome of other novel compounds, revealing unexpected protein targets. mdpi.com For instance, a fluorinated 5-pyrazolyl-urea derivative was recently found to target Ubiquitin-specific protease 7 (USP-7), a protein implicated in neuroblastoma, through such a proteomic platform. mdpi.com Similar investigations could reveal that this compound modulates pathways previously unassociated with its known activity, potentially expanding its therapeutic applications to new disease areas.

Furthermore, exploring the polypharmacology of this compound is a critical future direction. Many small molecules exert their effects by interacting with multiple targets. A systematic investigation into the off-target activities of this derivative could uncover beneficial polypharmacological profiles, where simultaneous modulation of several targets leads to synergistic therapeutic effects. This is particularly relevant in complex multifactorial diseases like cancer and inflammatory disorders, where targeting a single pathway is often insufficient. acs.org

Design and Synthesis of Advanced Pyrrolidinyl Urea Derivative Analogues with Optimized Profiles

The development of analogues of this compound with optimized pharmacokinetic and pharmacodynamic properties is a cornerstone of future research. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new molecules. nih.gov By systematically modifying the substituents on the pyrrolidinyl and urea moieties, researchers can enhance potency, selectivity, and metabolic stability.

For example, the introduction of fluorine atoms, as seen in some pyrrolidinyl urea derivatives, can significantly improve metabolic stability and binding affinity. vulcanchem.com The stereochemistry of the pyrrolidine ring is another critical factor, with different stereoisomers often exhibiting distinct biological profiles due to differential binding to target proteins. nih.gov Future synthetic efforts should focus on stereoselective synthesis methods to produce enantiomerically pure analogues of this compound. mdpi.com

A "scaffold-hopping" strategy, where the core structure of the molecule is altered while retaining key pharmacophoric features, could lead to the discovery of novel intellectual property and compounds with improved drug-like properties. semanticscholar.org This approach has been successfully used to optimize a series of proteasome inhibitors, leading to a preclinical candidate with enhanced solubility and reduced genotoxicity. semanticscholar.orgresearchgate.net

The following table outlines potential modifications for the design of advanced analogues of this compound and their expected impact:

| Modification Strategy | Rationale | Expected Outcome |

| Fluorination | Enhance metabolic stability and binding affinity. | Increased half-life, improved potency. |

| Stereoselective Synthesis | Isolate the most active and least toxic stereoisomer. | Enhanced therapeutic index. |

| Scaffold Hopping | Discover novel chemical scaffolds with improved properties. | New intellectual property, optimized ADME properties. |

| Introduction of Polar Groups | Improve aqueous solubility. | Better suitability for formulation and administration. |

Development of this compound as a Chemical Probe for Biological Processes

Beyond its therapeutic potential, this compound can be developed into a valuable chemical probe to investigate fundamental biological processes. A high-quality chemical probe is a small molecule that is potent, selective, and has a well-characterized mechanism of action, allowing researchers to perturb and study the function of its biological target in cells and organisms.

To be utilized as a chemical probe, this compound would need to be extensively characterized. This includes determining its on- and off-target profiles with high confidence and demonstrating its utility in cellular assays. Once validated, this derivative could be used to dissect complex signaling pathways, elucidate the physiological and pathological roles of its target protein(s), and identify other proteins in the same functional pathway.